ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl and propyl group attached to the triazole ring, along with an ethyl ester group
Preparation Methods
The synthesis of ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with carbon disulfide followed by cyclization can yield triazole rings.
Introduction of the cyclopropyl and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the ethyl ester group: This can be achieved through esterification reactions using ethanol and appropriate carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring. Common reagents for these reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents. They can inhibit the growth of various pathogens and are being explored for their therapeutic potential.
Medicine: The compound has been investigated for its potential as a drug candidate. Its biological activities make it a promising lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets. Triazole derivatives are known to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The compound may exert its effects through binding to specific sites on these targets, disrupting their normal function and leading to the observed biological activities.
Comparison with Similar Compounds
ETHYL 2-[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that contains a triazole ring. It is used to treat various fungal infections.
Itraconazole: Another antifungal agent with a triazole ring, used for the treatment of systemic fungal infections.
Voriconazole: A triazole antifungal used to treat serious fungal infections, including those caused by Aspergillus and Candida species.
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl and propyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
ethyl 2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-3-7-15-11(9-5-6-9)13-14-12(15)18-8-10(16)17-4-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVQVTIPVPJHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)OCC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.